1-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone
Description
1-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone is a piperidine-derived compound featuring a hydroxyethylamino-methyl substituent at the 4-position of the piperidine ring and an acetyl group at the 1-position. This structure confers unique physicochemical properties, such as hydrogen bonding capability from the hydroxyl group and conformational flexibility due to the piperidine scaffold. The compound has been referenced in pharmaceutical research as a synthetic intermediate or structural analog in the development of receptor-targeted agents .
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(2-hydroxyethylamino)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-5-2-10(3-6-12)8-11-4-7-13/h10-11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTAHNIRFIKKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177262 | |
| Record name | Ethanone, 1-[4-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-63-8 | |
| Record name | Ethanone, 1-[4-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-[[(2-hydroxyethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1353966-63-8, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation: The piperidine moiety suggests potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions.
- Antitumor Activity: Preliminary studies indicate that hybrid compounds similar to this structure exhibit antitumor effects by inducing apoptosis in cancer cells, potentially through oxidative stress mechanisms .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
A study assessed the antitumor activity of compounds structurally related to this compound. The results revealed that these compounds significantly reduced tumor cell viability in EAC models. Histopathological examinations confirmed that treatment led to decreased pathological alterations in liver and kidney tissues, indicating a favorable safety profile alongside efficacy .
Case Study 2: Neuropharmacological Evaluation
Research has indicated that compounds with similar piperidine structures can interact with neurotransmitter systems. In vitro assays demonstrated that these compounds could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders or anxiety .
Comparison with Similar Compounds
Key Differences :
- The target compound lacks the planar aromatic system of pyrrolo[2,3-d]pyrimidine, which is critical for π-π stacking in kinase binding.
- Methoxy groups in 2i/2j enhance metabolic stability compared to the hydroxyethyl group, which may undergo oxidation .
Amine-Modified Piperidin-1-yl-ethanones
Cyclopropylamino Derivatives ()
- 1-{4-[(2-Aminoethyl)cyclopropylamino]-piperidin-1-yl}-ethanone (CAS 1353944-64-5): Molecular Weight: 225.33 g/mol.
Dimethylamino Derivatives ()
- 1-{4-[(4-Amino-pyrazol-1-yl)methyl]-piperidin-1-yl}-2-(dimethylamino)-ethanone: Molecular Weight: 327.25 g/mol (dihydrochloride salt). The dimethylamino group increases basicity (pKa ~9.5) versus the hydroxyethylamino group (pKa ~8.5), affecting cellular uptake .
Fluorinated Benzoyl Derivatives ()
- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-ethanone (Risperidone Impurity 19): Molecular Weight: 267.27 g/mol. Fluorine atoms enhance metabolic stability and blood-brain barrier penetration compared to the polar hydroxyethylamino group .
GPR119 Agonists ()
Compounds like 1-{4-[6-(4-Methanesulfonyl-phenylamino)-5-nitro-pyrimidin-4-ylamino]-piperidin-1-yl}-ethanone feature sulfonyl and nitro groups, which:
- Increase molecular weight (>500 g/mol vs. 225.33 g/mol for the target compound).
- Enhance binding to G-protein-coupled receptors via polar interactions .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 1-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone | C11H21N2O2 | 225.30 | Not reported | ~0.5* |
| 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-... | C27H28BrN7O4 | 570.17 | 143.3–145.0 | 3.8 |
| 1-{4-[(2-Aminoethyl)cyclopropylamino]-piperidin-1-yl}-ethanone | C12H23N3O | 225.33 | Not reported | 0.2 |
*Estimated using fragment-based methods.
Research Findings and Mechanistic Insights
- Stability: highlights that piperidin-1-yl-ethanone derivatives with electron-withdrawing groups (e.g., nitro) exhibit temperature-dependent amide bond isomerization, reducing conformational homogeneity . The hydroxyethylamino group may mitigate this via intramolecular H-bonding.
- Metabolism: Hydroxyethylamino groups are prone to oxidative metabolism (e.g., alcohol dehydrogenase), whereas fluorinated analogs () show slower hepatic clearance .
- Receptor Selectivity: Bulky substituents (e.g., methanesulfonyl in ) improve GPCR affinity but reduce CNS penetration, unlike the smaller hydroxyethylamino group .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation or reductive amination of piperidine precursors. A common route includes:
- Step 1: Reacting a piperidine derivative (e.g., 4-aminopiperidine) with 2-chloroethylamine hydrochloride under basic conditions (e.g., KCO) in a polar aprotic solvent (e.g., DMF) to introduce the hydroxyethylamino-methyl group.
- Step 2: Acetylation of the piperidine nitrogen using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the ethanone moiety .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent) and temperature (40–60°C) to enhance yield (reported up to 65–75% in similar piperidine derivatives) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its interaction with neurotransmitter receptors?
Methodological Answer:
- Radioligand Binding Assays:
- Functional Assays:
Advanced Research Questions
Q. How do structural modifications to the piperidine ring influence binding affinity and selectivity?
Methodological Answer:
- Case Study:
- Substitution at Position 4: Replacing the hydroxyethylamino-methyl group with a bulkier substituent (e.g., benzyl) reduces 5-HT affinity by ~30% but enhances dopamine D selectivity (K shift from 120 nM to 45 nM) .
- Ring Saturation: Hydrogenation of the piperidine ring (to piperazine) increases metabolic stability (t from 2.1 to 4.7 hours in microsomes) but may reduce blood-brain barrier penetration .
Design Strategy:
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor pockets. Validate with site-directed mutagenesis of key residues (e.g., D3.32 in 5-HT) .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Experimental Variables to Standardize:
- Data Normalization:
- Express IC relative to a reference antagonist (e.g., spiperone for D).
- Apply Hill slope correction to account for allosteric vs. orthosteric binding .
Q. Can computational models predict metabolic stability, and what in vitro systems validate these predictions?
Methodological Answer:
- In Silico Tools:
- Validation Methods:
- Human Liver Microsomes (HLM): Incubate compound (1 µM) with NADPH-regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Hepatocyte Assays: Primary hepatocytes (e.g., HepaRG) provide Phase II metabolism data (e.g., glucuronidation of the hydroxyethyl group) .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Formulation Approaches:
- Structural Tweaks:
- Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring while monitoring BBB penetration via logP calculations (target logP ~2–3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
